

An In-depth Technical Guide to Azido-PEG9amine: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of **Azido-PEG9-amine**, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Chemical Properties

Azido-PEG9-amine is a polyethylene glycol (PEG) derivative containing both an azide (-N3) and a primary amine (-NH2) functional group. This unique structure allows for sequential or orthogonal conjugation to different molecules. The nine repeating ethylene glycol units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Property	Data	Source(s)
Molecular Formula	C20H42N4O9	[1][2][3][4]
Molecular Weight	482.58 g/mol (or approx. 482.6)	[1]
CAS Number	1207714-69-9	
Physical State	Colorless or light yellow oil	_
Purity	Typically >95% or >98%	_
Storage	Recommended at -20°C for long-term stability.	

Solubility Characteristics

The hydrophilic PEG spacer significantly enhances the solubility of **Azido-PEG9-amine** in aqueous solutions and a variety of organic solvents, making it a versatile reagent for a broad range of reaction conditions.

Solvent	Solubility	Source(s)
Water	Soluble. ≥ 100 mg/mL (207.22 mM)	
Dimethyl Sulfoxide (DMSO)	Soluble. 200 mg/mL (414.45 mM) with sonication.	
Dimethylformamide (DMF)	Soluble	_
Dichloromethane (DCM)	Soluble	
Acetonitrile	Soluble	_
Tetrahydrofuran (THF)	Soluble	_

Experimental Protocols

Azido-PEG9-amine is a key reagent in bioconjugation, particularly in "click chemistry" reactions and for linking molecules to primary amines. Below is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG9-amine

This protocol details the conjugation of an alkyne-containing molecule to Azido-PEG9-amine.

Materials:

- Azido-PEG9-amine
- Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Solvent (e.g., DMSO, water, or a mixture)
- Phosphate-Buffered Saline (PBS), pH 7.4 (for biological applications)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Azido-PEG9-amine in DMSO or water.
 - Dissolve the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a stock solution of CuSO4 in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

 Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a DMSO/t-BuOH mixture.

Reaction Setup:

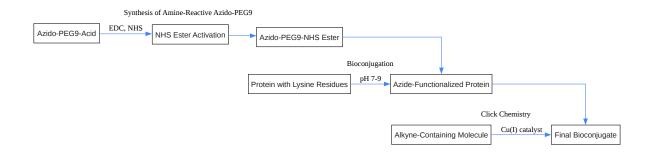
- In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG9amine. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.
- Add the copper ligand (THPTA or TBTA) to the reaction mixture.
- Add the CuSO4 solution. The mixture may be briefly vortexed.

Reaction Initiation:

- To initiate the click reaction, add the freshly prepared sodium ascorbate solution.
- Vortex the mixture thoroughly.

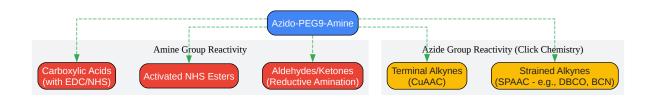
Incubation:

Allow the reaction to proceed at room temperature for 30 minutes to 48 hours. The
reaction time will depend on the specific reactants and their concentrations. The reaction
vessel should be protected from light.


Purification:

 Following the incubation period, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

Visualizing Workflows and Pathways


The following diagrams illustrate common experimental workflows and the chemical transformations involving **Azido-PEG9-amine**.

Click to download full resolution via product page

Caption: Workflow for protein modification using an amine-reactive Azido-PEG9 linker followed by a click reaction.

Click to download full resolution via product page

Caption: Reactivity of the dual functional groups of **Azido-PEG9-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. precisepeg.com [precisepeg.com]
- 2. Azido-PEG9-amine, 1207714-69-9 | BroadPharm [broadpharm.com]
- 3. biocat.com [biocat.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG9-amine: Properties, Solubility, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605889#azido-peg9-amine-chemical-properties-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com